molecular formula C17H22N2O B3328166 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde CAS No. 428469-95-8

1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde

Cat. No.: B3328166
CAS No.: 428469-95-8
M. Wt: 270.37 g/mol
InChI Key: NCCDUMYZCJREKV-UHFFFAOYSA-N
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Description

1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with diethylamino and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the pyrrole ring may interact with nucleic acids or proteins.

Comparison with Similar Compounds

    4-(Diethylamino)benzaldehyde: Shares the diethylamino group and benzaldehyde structure but lacks the pyrrole ring.

    2,5-Dimethylpyrrole: Contains the pyrrole ring with dimethyl substitution but lacks the diethylamino group and aldehyde functionality.

    1-(4-(Dimethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde: Similar structure but with dimethylamino instead of diethylamino group.

Uniqueness: 1-(4-(Diethylamino)phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the diethylamino group and the pyrrole ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-5-18(6-2)16-7-9-17(10-8-16)19-13(3)11-15(12-20)14(19)4/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCDUMYZCJREKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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